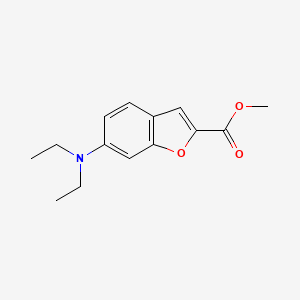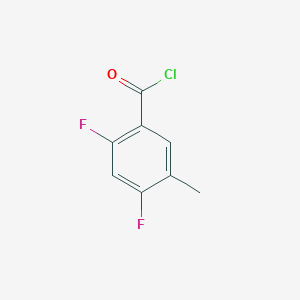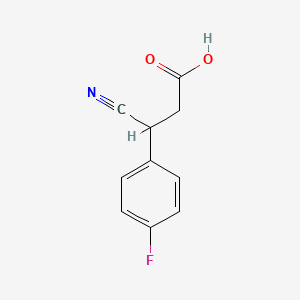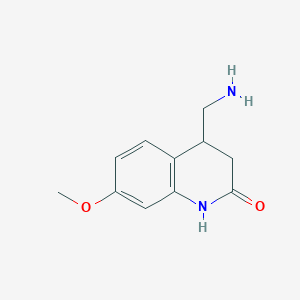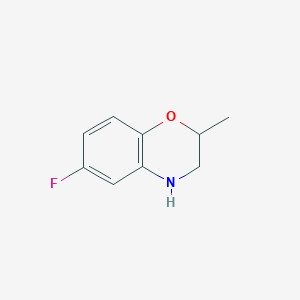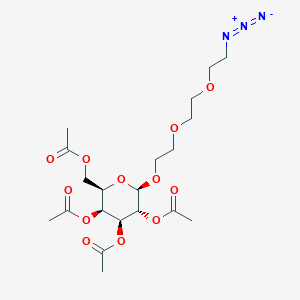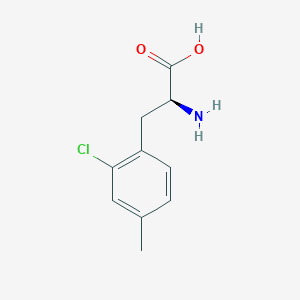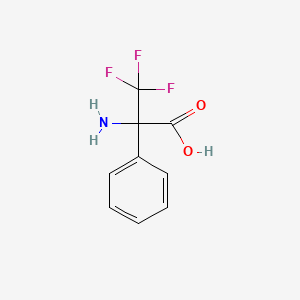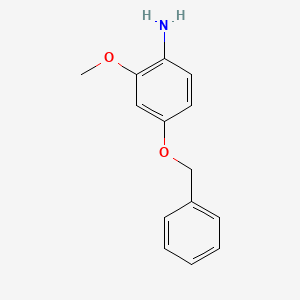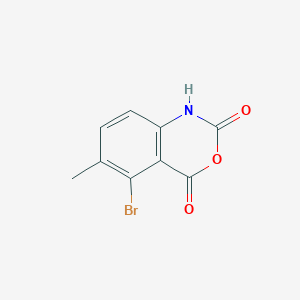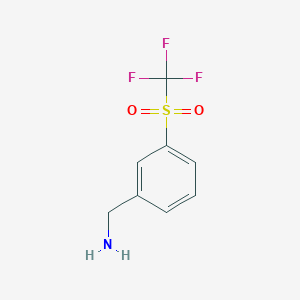
2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Vue d'ensemble
Description
2-Methyl-3-(methylsulfonyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C8H11BO4S. It has an average mass of 214.046 Da and a monoisotopic mass of 214.047104 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid comprises a boron atom linked to a phenyl ring and a methylsulfonyl group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including 2-Methyl-3-(methylsulfonyl)phenylboronic Acid, are known to participate in various chemical reactions. One notable reaction is the protodeboronation of pinacol boronic esters, which has been utilized in the formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis
2-Methyl-3-(methylsulfonyl)phenylboronic Acid has a predicted density of 1.39±0.1 g/cm3. Its melting point is estimated to be between 78-84°C, and its boiling point is predicted to be 469.2±51.0 °C .Applications De Recherche Scientifique
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where boronic esters are converted into other functional groups. This process is not well developed, but the use of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid has shown promising results .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is also used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that was previously unknown. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
3. Total Synthesis of δ- ®-coniceine and Indolizidine 209B The protodeboronation process using this compound was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in pharmaceuticals .
Suzuki–Miyaura Coupling
2-Methyl-3-(methylsulfonyl)phenylboronic Acid is used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction that is used to form carbon-carbon bonds . The reaction is mild and functional group tolerant, making it a popular choice for many synthetic chemists .
Preparation of Organoboron Reagents
The compound is used in the preparation of organoboron reagents for Suzuki–Miyaura coupling . These reagents are stable, readily prepared, and environmentally benign, making them ideal for use in this reaction .
Transmetalation with Palladium (II) Complexes
The compound is used in transmetalation with palladium (II) complexes . This is a key step in many palladium-catalyzed cross coupling reactions, including the Suzuki–Miyaura coupling .
Orientations Futures
Propriétés
IUPAC Name |
(2-methyl-3-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZNEHQVPYMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfonyl)phenylboronic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



